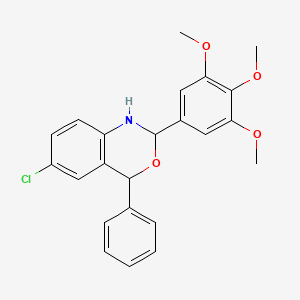![molecular formula C19H16BrNO4S2 B11681861 (5Z)-5-[3-bromo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11681861.png)
(5Z)-5-[3-bromo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-5-[3-溴-5-甲氧基-4-(2-苯氧基乙氧基)苄叉]-2-硫代-1,3-噻唑烷-4-酮是一种复杂的 有机化合物,在各个科学研究领域引起了关注。该化合物以其独特的结构为特征,包括 噻唑烷酮环、溴化苄叉基和苯氧基乙氧基取代基。其独特的化学性质使其成为化学、 生物学、医学和工业研究的宝贵课题。
准备方法
合成路线和反应条件
(5Z)-5-[3-溴-5-甲氧基-4-(2-苯氧基乙氧基)苄叉]-2-硫代-1,3-噻唑烷-4-酮的合成 通常涉及多个步骤,从中间体的制备开始。一种常见的方法包括 3-溴-5-甲氧基-4-(2-苯氧基乙氧基)苯甲醛与硫代氨基脲的缩合,然后环化形成噻唑烷酮环。 反应条件通常需要使用乙醇或甲醇等溶剂以及乙酸等催化剂,在回流条件下进行。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但在更大规模上进行。 该过程针对更高的产率和纯度进行了优化,通常采用连续流反应器和先进的纯化技术, 例如重结晶和色谱法。
化学反应分析
反应类型
(5Z)-5-[3-溴-5-甲氧基-4-(2-苯氧基乙氧基)苄叉]-2-硫代-1,3-噻唑烷-4-酮 经历各种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等试剂进行氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
取代: 亲核取代反应很常见,特别是在溴位,使用胺或硫醇等亲核试剂。
常见试剂和条件
这些反应通常需要特定的条件,例如控制的温度、pH 值以及催化剂的存在。 例如,氧化反应可以在升高的温度下用酸性或碱性催化剂进行,而还原反应通常在室温下 在惰性气氛中进行。
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生亚砜或砜,而还原可以产生相应的醇或胺。
科学研究应用
化学
在化学领域,(5Z)-5-[3-溴-5-甲氧基-4-(2-苯氧基乙氧基)苄叉]-2-硫代-1,3-噻唑烷-4-酮 用作合成更复杂分子的结构单元。其独特的结构允许探索新的反应机理和开发新型化合物。
生物学
在生物学上,该化合物在各种分析中显示出潜力,包括酶抑制和抗菌活性。 其与生物大分子相互作用的能力使其成为药物开发和生物化学研究的候选者。
医学
在医学上,研究集中在其潜在的治疗应用,例如抗炎、抗癌和抗病毒特性。 研究表明它在抑制疾病途径中涉及的特定分子靶标方面有效。
工业
在工业上,该化合物用于开发先进材料,包括聚合物和涂料。 它的化学稳定性和反应性使其适用于各种工业应用。
作用机制
(5Z)-5-[3-溴-5-甲氧基-4-(2-苯氧基乙氧基)苄叉]-2-硫代-1,3-噻唑烷-4-酮的作用机制 涉及它与特定分子靶标(如酶或受体)的相互作用。 该化合物可以通过结合到活性位点或别构位点来抑制酶活性,从而阻断底物的进入。 此外,它可能与细胞受体相互作用,调节信号转导途径并影响细胞功能。
相似化合物的比较
类似化合物
乙酰乙酸乙酯: 一种广泛使用的化学中间体,在亲核取代反应中具有类似的反应活性.
噻唑烷二酮类: 一类具有噻唑烷酮环的化合物,用于糖尿病治疗,因其具有胰岛素增敏作用。
独特性
(5Z)-5-[3-溴-5-甲氧基-4-(2-苯氧基乙氧基)苄叉]-2-硫代-1,3-噻唑烷-4-酮 的独特之处在于它结合了溴化苄叉基和苯氧基乙氧基基团,赋予其独特的化学和生物学性质。 这种独特的结构允许各种应用和相互作用,这些应用和相互作用在类似化合物中并不常见。
属性
分子式 |
C19H16BrNO4S2 |
|---|---|
分子量 |
466.4 g/mol |
IUPAC 名称 |
(5Z)-5-[[3-bromo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H16BrNO4S2/c1-23-15-10-12(11-16-18(22)21-19(26)27-16)9-14(20)17(15)25-8-7-24-13-5-3-2-4-6-13/h2-6,9-11H,7-8H2,1H3,(H,21,22,26)/b16-11- |
InChI 键 |
LIQKVTDZQWLOQS-WJDWOHSUSA-N |
手性 SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)NC(=S)S2)Br)OCCOC3=CC=CC=C3 |
规范 SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)S2)Br)OCCOC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2,4-dichlorophenyl)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11681783.png)
![4-({2,6-dichloro-4-[(E)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11681788.png)
![(5Z)-5-({3-Chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11681805.png)
![(5E)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11681809.png)
![dimethyl 5-[(2E)-2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzene-1,3-dicarboxylate](/img/structure/B11681810.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11681819.png)
![(2Z)-N-acetyl-6-chloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B11681821.png)
![N-(4-iodophenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]acetamide](/img/structure/B11681823.png)
![Propyl [(3-cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)sulfanyl]acetate](/img/structure/B11681829.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B11681831.png)

![2-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11681839.png)
![(5Z)-5-[(2-fluorophenyl)methylidene]-3-(3-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11681845.png)
